6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95%
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Overview
Description
6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid (6-APA) is an important intermediate in the synthesis of penicillin and other β-lactam antibiotics. It is a white solid with a melting point of 159°C and a molecular weight of 199.2 g/mol. 6-APA is a derivative of picolinic acid, a naturally occurring compound found in plants, fungi, and bacteria. It is widely used in the pharmaceutical industry for the production of antibiotics, as well as in the synthesis of other organic compounds.
Mechanism of Action
6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95% is an intermediate in the synthesis of penicillin and other β-lactam antibiotics. In the presence of a β-lactamase enzyme, 6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95% is hydrolyzed to form penicillic acid, which is then converted to penicillin G by the action of another enzyme. Penicillin G is an important antibiotic that is used to treat a variety of bacterial infections.
Biochemical and Physiological Effects
6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi. In addition, 6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95% has been shown to have antifungal and antiviral activity, and it has been used in the treatment of some types of cancer.
Advantages and Limitations for Lab Experiments
6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95% is a useful reagent for laboratory experiments, as it is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and can be used in a variety of solvents. However, it is not suitable for use in large-scale production due to its low yield and the cost of its synthesis.
Future Directions
In the future, 6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95% could be used in the development of new antibiotics with improved efficacy against a variety of bacterial and fungal infections. It could also be used in the synthesis of new peptide and glycoprotein drugs, as well as in the development of new drugs for the treatment of cancer. Additionally, 6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95% could be used in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters and amides, and in the study of the mechanism of action of antibiotics. Finally, 6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95% could be used as a starting material for the synthesis of other organic compounds, such as vitamins and hormones.
Synthesis Methods
6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95% can be synthesized by the reaction of 3,5-dimethoxybenzoic acid and ethylenediamine in the presence of an acid catalyst. The reaction proceeds through an intermediate, 3,5-dimethoxybenzamide, which is then hydrolyzed to produce 6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95%. The reaction can be carried out in aqueous or organic solvents, and the yield is typically in the range of 80-90%.
Scientific Research Applications
6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95% has been extensively studied for its potential applications in various areas of scientific research. It has been used as a starting material for the synthesis of penicillin and other β-lactam antibiotics, as well as for the synthesis of other organic compounds. It has also been used as a reagent in the synthesis of peptide and glycoprotein drugs. In addition, 6-Amino-3-(3,5-dimethoxyphenyl)picolinic acid, 95% has been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters and amides, and in the study of the mechanism of action of antibiotics.
properties
IUPAC Name |
6-amino-3-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-9-5-8(6-10(7-9)20-2)11-3-4-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUIWDHFSAMZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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